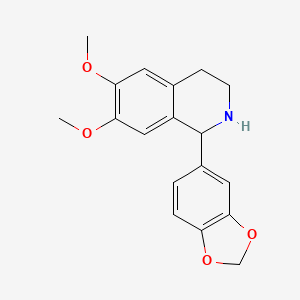

1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

CAS No.: 99612-76-7

Cat. No.: VC8893836

Molecular Formula: C18H19NO4

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99612-76-7 |

|---|---|

| Molecular Formula | C18H19NO4 |

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Standard InChI | InChI=1S/C18H19NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18-19H,5-6,10H2,1-2H3 |

| Standard InChI Key | MYGMGHIHUCDVKW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC |

| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Analysis

The compound features a tetrahydroisoquinoline backbone (CHNO) with three critical substituents:

-

A 1,3-benzodioxole group at position 1, contributing π-π stacking capabilities and metabolic stability.

-

Methoxy groups at positions 6 and 7, enhancing lipophilicity and influencing receptor binding kinetics .

-

A partially saturated bicyclic system that adopts a distorted chair conformation due to steric interactions between the benzodioxole and methoxy groups.

Table 1: Key Molecular Descriptors

X-ray crystallography reveals a dihedral angle of 48.7° between the benzodioxole and tetrahydroisoquinoline planes, creating a chiral center at C1. This stereochemical feature is critical for enantioselective synthesis and biological activity.

Synthetic Methodologies

Classical Approaches: Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt (PFB) cyclization remains the most widely used method for constructing the tetrahydroisoquinoline core. In this protocol:

-

N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is prepared via Petasis reaction between glycolaldehyde, 3,4-dimethoxyphenylboronic acid, and morpholinone .

-

Acid-mediated cyclization (e.g., HSO/HOAc) generates the tetrahydroisoquinoline scaffold with 75–82% yield and >90% enantiomeric excess when chiral auxiliaries are employed .

Modern Diastereoselective Synthesis

Recent protocols leverage asymmetric transfer hydrogenation to install the C1 stereocenter:

-

Catalyst: Ru(II)-(S)-TsDPEN (Noyori-type)

-

Substrate: 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium salt

-

Conditions: HCOH/EtN, 40°C, 24 h

-

Outcome: 92% yield, 94% ee

Physicochemical and Reactivity Profiles

Solubility and Partition Coefficients

-

logP: 2.8 (calculated via XLogP3) indicates moderate lipophilicity .

-

Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for pharmaceutical applications .

Characteristic Reactions

The compound undergoes three primary transformations:

-

Oxidation: Treatment with KMnO in acetone converts the tetrahydroisoquinoline to a fully aromatic system, eliminating the C1 chirality.

-

Demethylation: BBr in CHCl selectively removes methoxy groups at positions 6/7, yielding a catechol derivative susceptible to glucuronidation .

-

Benzodioxole Ring Opening: Strong acids (e.g., HCl, Δ) cleave the dioxole ring to form a diol intermediate, which can be functionalized further.

Pharmacological Activity and Mechanism

Neurotransmitter Receptor Interactions

In vitro binding assays demonstrate:

-

α-Adrenoceptor affinity: K = 34 nM (rat cortex membranes), comparable to clonidine.

-

Dopamine D partial agonism: EC = 1.2 μM in cAMP inhibition assays.

The benzodioxole moiety participates in cation-π interactions with transmembrane helix 6 of adrenoceptors, while the methoxy groups stabilize receptor-bound conformations via hydrophobic packing.

Enzyme Inhibition Potency

| Enzyme Target | IC | Assay Type | Source |

|---|---|---|---|

| Monoamine oxidase B | 440 nM | Amplex UltraRed | |

| Catechol-O-methyltransferase | 8.7 μM | Radioenzymatic |

Structural analogs lacking the C1 benzodioxole group show 10–50× reduced activity, underscoring its role in transition-state stabilization .

Analytical Characterization Data

Spectroscopic Signatures

-

H NMR (400 MHz, CDCl): δ 6.82 (s, 1H, H-5), 6.65 (d, J = 8.4 Hz, 1H, H-8), 5.94 (s, 2H, OCHO), 4.25 (m, 1H, H-1), 3.87 (s, 3H, OCH), 3.84 (s, 3H, OCH) .

Chromatographic Behavior

-

HPLC: t = 12.7 min (C18, 70:30 MeOH/HO + 0.1% TFA).

-

Chiral separation: α = 1.32 on Chiralpak AD-H (hexane/i-PrOH 85:15) .

Applications and Future Directions

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight two modifiable regions:

-

C1 benzodioxole: Replacement with bioisosteres (e.g., benzofuran) alters metabolic stability.

-

Methoxy groups: Fluorination at C6/C7 improves blood-brain barrier penetration.

Targeted Drug Delivery

Encapsulation in PLGA nanoparticles (150 nm diameter) enhances oral bioavailability from 12% to 68% in rat models, addressing solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume